REACTION_SMILES
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[CH3:20][N:21]([CH:22]=[O:23])[CH3:24].[CH3:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[CH:15]([Li:16])([CH2:17][CH3:18])[CH3:19].[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]2=[N:12][C:11]([CH3:13])([CH3:14])[CH2:10][O:9]2)[cH:6][cH:7]1.[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH2:25]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]2=[N:12][C:11]([CH3:13])([CH3:14])[CH2:10][O:9]2)[c:6]([CH:22]=[O:23])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)COC(c2ccc(Cl)cc2)=N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC1(C)COC(c2ccc(Cl)cc2C=O)=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |